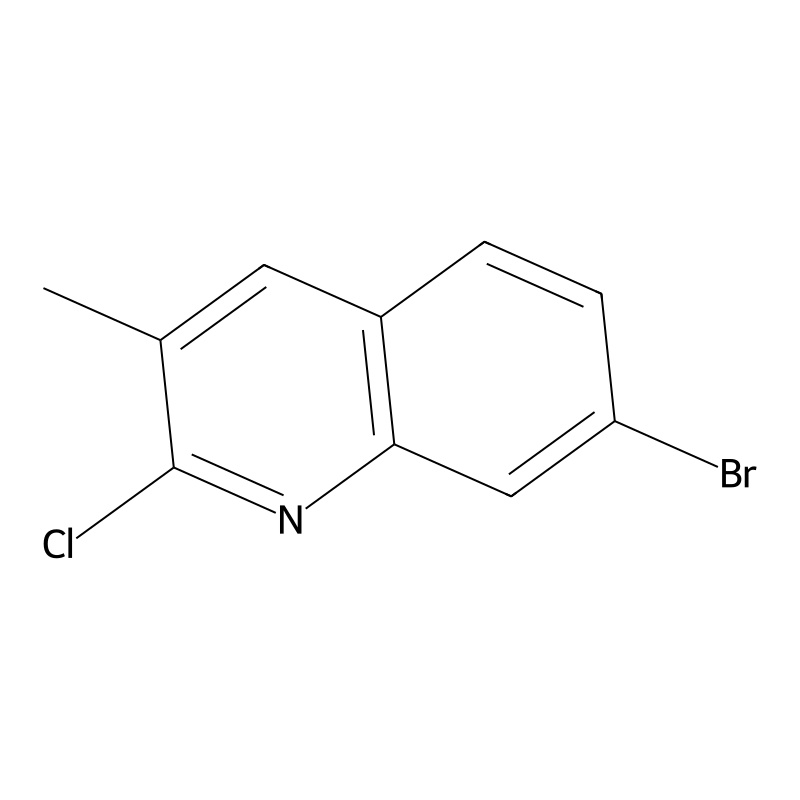

7-Bromo-2-chloro-3-methylquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

7-Bromo-2-chloro-3-methylquinoline is a heterocyclic aromatic compound characterized by the molecular formula C₁₀H₇BrClN. This compound belongs to the quinoline family, which is known for its nitrogen-containing bicyclic structure. The presence of both bromine and chlorine substituents on the quinoline ring enhances its reactivity and potential biological activity compared to other derivatives with fewer halogen atoms .

There is no current information on the specific mechanism of action of 7-bromo-2-chloro-3-methylquinoline.

- As with any unknown compound, it is advisable to handle 7-bromo-2-chloro-3-methylquinoline with caution assuming potential hazards like toxicity and flammability.

- Standard laboratory safety practices for handling organic chemicals should be followed, including wearing gloves, eye protection, and working in a fume hood.

- Availability and Limited Information: While commercial suppliers exist for 7-Bromo-2-chloro-3-methylquinoline [1, 2, 3], there is no scientific literature readily available detailing its use in published research.

Further exploration into patent databases or contacting the suppliers directly might provide more information on its potential research applications.

However, compounds with similar structures, particularly those within the class of halo-substituted quinolines, have been explored for various scientific research applications, including:

- Antimicrobial Activity: Certain halo-substituted quinolines have exhibited activity against various bacteria and fungi [4].

Hopefully, this information provides a starting point for your exploration.

- [1] GlpBio Catalog: 7-Bromo-2-chloro-3-methylquinoline

- [2] VWR International: 7-Bromo-2-chloro-3-methylquinoline

- [3] Apollo Scientific: 7-Bromo-2-chloro-3-methylquinoline

- [4] ScienceDirect - Synthesis and Antimicrobial Activity of Novel 2-Substituted-3-Haloquinolin-4(1H)-ones This reference explores antimicrobial activity of halo-substituted quinolines, but not the specific compound of interest

- Substitution Reactions: The compound can undergo nucleophilic substitution, where either the bromine or chlorine atom is replaced by a nucleophile.

- Oxidation and Reduction Reactions: It can be oxidized to form quinoline N-oxides or reduced to yield dihydroquinolines.

- Coupling Reactions: This compound is often utilized in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds.

Common Reagents and Conditions- Nucleophilic Substitution: Sodium azide, potassium tert-butoxide.

- Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

- Reduction: Sodium borohydride, lithium aluminum hydride.

- Coupling: Palladium catalysts, boronic acids.

Research indicates that 7-Bromo-2-chloro-3-methylquinoline exhibits significant biological activity. It has been studied for its potential antimicrobial and anticancer properties. The compound may act as an inhibitor of specific enzymes or receptors, making it a candidate for further pharmaceutical development.

The synthesis of 7-Bromo-2-chloro-3-methylquinoline typically involves halogenation of quinoline derivatives. One common approach is the Ullmann-type coupling reaction, where sodium azide reacts with 2-bromobenzaldehyde to form an azido complex intermediate. This intermediate undergoes reductive elimination followed by dehydrative cyclocondensation to yield the desired quinoline derivative.

Industrial Production Methods

In industrial settings, large-scale halogenation reactions are employed using appropriate catalysts and solvents to maximize yield and purity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are also prevalent in the production of this compound.

7-Bromo-2-chloro-3-methylquinoline finds diverse applications across various fields:

- Chemistry: Serves as a building block in synthesizing more complex organic molecules.

- Biology: Investigated for antimicrobial and anticancer properties.

- Medicine: Potential use in developing new pharmaceuticals targeting specific biological pathways.

- Industry: Used in producing dyes, pigments, and other materials.

7-Bromo-2-chloro-3-methylquinoline can be compared with several similar compounds based on structural characteristics and reactivity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 7-Bromo-2-methylquinoline | Bromine at position 7 | Lacks chlorine substituent |

| 2-Chloro-3-methylquinoline | Chlorine at position 2 | Lacks bromine substituent |

| 7-Chloro-2-methylquinoline | Chlorine at position 7 | Lacks bromine substituent |

| 6-Bromo-2-chloro-4-methylquinoline | Bromine at position 6 | Different substitution pattern on the quinoline ring |

| 6-Bromo-2-chloroquinolin-4-amine | Bromine at position 6 | Contains an amine functional group |

The uniqueness of 7-Bromo-2-chloro-3-methylquinoline lies in its dual halogenation, which can enhance both its reactivity and biological activity compared to these similar compounds .